(2S)-5-(4-Methoxyphenyl)pentan-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-5-(4-methoxyphenyl)pentan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10(13)4-3-5-11-6-8-12(14-2)9-7-11/h6-10H,3-5,13H2,1-2H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICQTXBAZKKUTD-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC1=CC=C(C=C1)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCCC1=CC=C(C=C1)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Stereoselective Synthetic Methodologies for 2s 5 4 Methoxyphenyl Pentan 2 Amine and Analogues
Catalytic Asymmetric Synthesis
Catalytic asymmetric synthesis offers an efficient and atom-economical approach to chiral molecules. For the synthesis of (2S)-5-(4-Methoxyphenyl)pentan-2-amine and its analogues, transition metal-catalyzed asymmetric hydrogenation and enantioselective reductive amination are prominent strategies.
Transition Metal-Catalyzed Asymmetric Hydrogenation of Prochiral Precursors
Asymmetric hydrogenation of prochiral precursors, such as imines or enamides, is a highly effective method for the synthesis of chiral amines. nih.gov This approach involves the use of chiral transition metal catalysts to stereoselectively add hydrogen across a C=N or C=C double bond. The choice of metal and, crucially, the chiral ligand are determinative factors for the reaction's success in terms of yield and enantioselectivity.
Iridium-based catalysts have emerged as powerful tools for the asymmetric hydrogenation of a variety of substrates, including challenging unfunctionalized olefins and imines. researchgate.netacs.orgnih.gov The design of chiral ligands for iridium catalysts is critical for achieving high levels of stereocontrol. P,N-ligands, such as phosphino-oxazolines (PHOX), have been extensively studied and have shown excellent performance in the asymmetric hydrogenation of N-aryl imines. nih.gov
The substrate scope of iridium-catalyzed asymmetric hydrogenation is broad, encompassing a range of N-aryl and N-alkyl imines. For the synthesis of compounds structurally similar to this compound, the corresponding prochiral ketimine, N-aryl-5-(4-methoxyphenyl)pentan-2-imine, would be a suitable precursor. The electronic and steric properties of the substituents on both the imine and the chiral ligand significantly influence the catalyst's activity and the enantioselectivity of the hydrogenation. For instance, bulky substituents on the phosphine (B1218219) moiety of the ligand can create a well-defined chiral pocket around the metal center, leading to effective stereochemical communication during the hydride transfer step. nih.gov
| Substrate Analogue | Catalyst System | Ligand | Enantiomeric Excess (ee) | Reference |
| N-(2,6-dimethylphenyl)-1-methoxypropan-2-imine | [IrCl(COD)]₂ / Xyliphos | Josiphos-type | 87% | nih.gov |
| General N-Aryl Imines | Ir-SpinPhox | Phosphino-oxazoline | High | whiterose.ac.uk |
This table presents data for analogous substrates to illustrate the potential of Iridium-catalyzed systems.
Rhodium complexes, particularly with chiral diphosphine ligands, have a long and successful history in asymmetric hydrogenation. nih.gov The relationship between the ligand structure and the resulting enantioselectivity is a key area of investigation. The bite angle and the conformational rigidity of the diphosphine ligand are crucial parameters that dictate the geometry of the catalytic complex and, consequently, the stereochemical outcome of the reaction.
For the synthesis of β-aryl isopropylamines, which are structurally related to this compound, Rh-catalyzed asymmetric hydrogenation of the corresponding enamides has proven to be highly effective. nih.gov For example, using a Rh/TangPhos catalytic system, excellent enantioselectivities (up to 99% ee) have been achieved for (Z)-configured enamides. nih.gov This highlights the importance of substrate geometry in achieving high stereoselectivity.
| Substrate Analogue | Catalyst System | Ligand | Enantiomeric Excess (ee) | Configuration | Reference |
| (Z)-N-(1-(p-tolyl)propan-2-ylidene)acetamide | Rh/TangPhos | TangPhos | 99% | S | nih.gov |
| (Z)-N-(1-(4-methoxyphenyl)propan-2-ylidene)acetamide | Rh/TangPhos | TangPhos | 98% | S | nih.gov |
This table showcases the high enantioselectivities achieved with Rhodium-catalyzed hydrogenation of analogous enamides.
The use of earth-abundant and less expensive metals like nickel in asymmetric catalysis is a growing area of interest. dicp.ac.cn Nickel-catalyzed asymmetric hydrogenation and transfer hydrogenation of ketimines have been developed as effective methods for the synthesis of chiral amines. nih.gov These reactions often require the use of strongly donating bisphosphine ligands to support the nickel catalyst.
| Substrate Type | Catalyst System | Key Features | Reference |
| Hydrazones and other ketimines | Nickel/bisphosphine | Use of formic acid as a hydrogen source | nih.gov |
| Dialkyl ketimines | Chiral manganese catalysts (related earth-abundant metal) | Differentiation of minimally different alkyl groups | nih.gov |
This table provides an overview of Nickel-catalyzed systems for the hydrogenation of ketimines.
Enantioselective Reductive Amination Strategies
Enantioselective reductive amination is a one-pot process that combines a ketone with an amine source and a reducing agent in the presence of a chiral catalyst to directly produce a chiral amine. wikipedia.org This method is highly convergent and avoids the isolation of potentially unstable imine intermediates.
Lewis acids can play a crucial role in reductive amination by activating the ketone towards nucleophilic attack by the amine and promoting the in-situ formation of the imine intermediate. The use of chiral Lewis acids can induce enantioselectivity in the subsequent reduction step.
A notable example is the use of Ytterbium acetate (B1210297) (Yb(OAc)₃) in the asymmetric reductive amination of prochiral 2-alkanones. While Yb(OAc)₃ itself is not chiral, its presence has been shown to significantly enhance the diastereoselectivity of reductive aminations when a chiral amine, such as (R)- or (S)-α-methylbenzylamine, is used as the amine source. This enhancement is attributed to an in situ cis- to trans-ketimine isomerization promoted by the Lewis acid, which favors the formation of one diastereomer of the product amine. Subsequent removal of the chiral auxiliary would yield the desired enantiopure primary amine.
For the synthesis of this compound, the precursor ketone would be 5-(4-methoxyphenyl)pentan-2-one. Reductive amination of this ketone with a chiral amine in the presence of Yb(OAc)₃ and a reducing agent like Raney-Ni and hydrogen could provide a diastereoselective route to the corresponding secondary amine, which can then be deprotected to yield the target primary amine.
| Ketone Substrate | Chiral Amine | Lewis Acid | Reducing Agent | Diastereomeric Excess (de) | Reference |
| 2-Hexanone | (R)-α-MBA | Yb(OAc)₃ | Raney-Ni, H₂ | 89% | scribd.com |
| 2-Heptanone | (R)-α-MBA | Yb(OAc)₃ | Raney-Ni, H₂ | 85% | scribd.com |
This table illustrates the enhanced diastereoselectivity in the Yb(OAc)₃ promoted reductive amination of analogous 2-alkanones.
Chiral Auxiliary Approaches in Reductive Aminationnih.gov
The use of chiral auxiliaries is a well-established and powerful strategy for the asymmetric synthesis of chiral amines. wikipedia.org This approach involves the temporary incorporation of a chiral molecule to guide the stereochemical outcome of a reaction, after which it can be removed and ideally recycled. wikipedia.org One of the most versatile and widely employed chiral auxiliaries for the synthesis of chiral amines is tert-butanesulfinamide, often referred to as Ellman's auxiliary. yale.edunih.gov
The general strategy for the synthesis of this compound using (R)-tert-butanesulfinamide would commence with the condensation of the auxiliary with the prochiral ketone, 5-(4-methoxyphenyl)pentan-2-one. This reaction typically proceeds under mild conditions, often with a Lewis acid promoter like titanium(IV) ethoxide, to afford the corresponding N-tert-butanesulfinyl imine. harvard.edu The subsequent key step is the diastereoselective reduction of this imine.
The stereochemical outcome of the reduction is controlled by the chiral sulfinyl group. The reduction is typically achieved using reducing agents such as sodium borohydride. The final step involves the removal of the chiral auxiliary under acidic conditions, for instance, with hydrochloric acid in a protic solvent like methanol, to yield the desired primary amine, this compound, with a high degree of enantiomeric purity. harvard.edumdpi.com
A significant advantage of this methodology is the high diastereoselectivity often observed in the nucleophilic addition or reduction step, which is attributed to a sterically controlled approach of the reagent to the less hindered face of the imine. nih.gov
Table 1: Key Steps in Chiral Auxiliary-Mediated Synthesis
| Step | Reactants | Reagents | Product |
| 1. Imine Formation | 5-(4-methoxyphenyl)pentan-2-one, (R)-tert-butanesulfinamide | Ti(OEt)₄ | (R,E)-N-(5-(4-methoxyphenyl)pentan-2-ylidene)-2-methylpropane-2-sulfinamide |
| 2. Diastereoselective Reduction | (R,E)-N-(5-(4-methoxyphenyl)pentan-2-ylidene)-2-methylpropane-2-sulfinamide | NaBH₄ | (R)-N-((2S)-5-(4-methoxyphenyl)pentan-2-yl)-2-methylpropane-2-sulfinamide |
| 3. Auxiliary Cleavage | (R)-N-((2S)-5-(4-methoxyphenyl)pentan-2-yl)-2-methylpropane-2-sulfinamide | HCl, MeOH | This compound |
Palladium-Catalyzed Stereoselective Carboamination Reactionsacs.org
Palladium-catalyzed reactions have emerged as powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Stereoselective carboamination reactions, in particular, offer an efficient route to complex nitrogen-containing molecules. nih.gov While many palladium-catalyzed carboamination reactions are designed for the synthesis of heterocyclic structures like pyrrolidines, the underlying principles can be adapted for the construction of acyclic chiral amines. researchgate.netnih.gov
For the synthesis of this compound, a hypothetical intermolecular palladium-catalyzed carboamination could be envisioned. This would likely involve the reaction of a suitably protected amine, such as a carbamate, with an alkene and an aryl or alkyl halide in the presence of a chiral palladium catalyst. The development of such a reaction would require careful selection of the chiral ligand to induce asymmetry.
A plausible, albeit challenging, approach could involve the reaction of a simple alkene with an amine source and a precursor to the 4-methoxyphenylpentyl side chain under palladium catalysis. The success of such a strategy would be highly dependent on the development of a suitable catalyst system that can control both regioselectivity and enantioselectivity.
Biocatalytic Approaches
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often exhibit exquisite stereoselectivity, making them ideal for the production of enantiomerically pure pharmaceuticals. nih.gov
Engineered Transaminases for Chiral Amine Productionnih.govresearchgate.net
Amine transaminases (ATAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a prochiral ketone or aldehyde acceptor. frontiersin.org This technology has been successfully implemented on an industrial scale for the synthesis of chiral amines. nih.gov
For the synthesis of this compound, an (S)-selective transaminase would be employed to catalyze the asymmetric amination of 5-(4-methoxyphenyl)pentan-2-one. A common and inexpensive amino donor, such as isopropylamine (B41738), is often used in excess to drive the reaction forward. frontiersin.org The co-product of this reaction is acetone (B3395972).
Wild-type transaminases may exhibit limited activity towards bulky substrates. mdpi.com However, significant advancements in protein engineering have enabled the development of tailored transaminases with expanded substrate scopes and enhanced catalytic efficiencies. nih.govfrontiersin.org Through techniques like directed evolution and rational design, transaminases can be optimized to efficiently accommodate sterically demanding substrates like 5-(4-methoxyphenyl)pentan-2-one, leading to the production of this compound with very high enantiomeric excess. mdpi.com
Amine Dehydrogenases in Reductive Aminationnih.gov
Amine dehydrogenases (AmDHs) represent a promising class of enzymes for the asymmetric synthesis of chiral amines. hims-biocat.eu They catalyze the direct reductive amination of a ketone with ammonia (B1221849), using a nicotinamide (B372718) cofactor (NADH or NADPH) as a hydride source. nih.gov This process is highly atom-economical, as it uses ammonia directly and generates only water as a byproduct. acs.org
The synthesis of this compound using an AmDH would involve the reaction of 5-(4-methoxyphenyl)pentan-2-one with ammonia in the presence of a suitable (S)-selective amine dehydrogenase. A key requirement for this process is an efficient cofactor regeneration system. This is typically achieved by using a secondary enzyme, such as formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH), and a sacrificial co-substrate (formate or glucose, respectively) to regenerate the NADH or NADPH. nih.govhims-biocat.eu
Recent research has focused on discovering and engineering AmDHs with broad substrate specificity and high stability, making them increasingly viable for industrial applications. researchgate.netrsc.org
Table 2: Comparison of Biocatalytic Methods
| Feature | Engineered Transaminases (ATAs) | Amine Dehydrogenases (AmDHs) |
| Reaction Type | Asymmetric transamination | Asymmetric reductive amination |
| Amine Source | Amine donor (e.g., isopropylamine) | Ammonia |
| Co-product | Ketone (e.g., acetone) | Water |
| Cofactor | Pyridoxal-5'-phosphate (PLP) | NAD(P)H |
| Cofactor Regeneration | Not directly required for the main reaction | Essential (e.g., using FDH or GDH) |
| Key Advantage | Well-established industrial technology | High atom economy |
Strategies for Overcoming Reaction Equilibria in Enzymatic Synthesesnih.gov
A significant challenge in transaminase-catalyzed reactions is that the equilibrium often lies unfavorably, limiting the product yield. rsc.org Several effective strategies have been developed to overcome this thermodynamic limitation and drive the reaction towards the desired chiral amine. aiche.org
One common approach is the removal of the ketone co-product. researchgate.net When using isopropylamine as the amine donor, the volatile acetone co-product can be removed from the reaction mixture by evaporation, often under reduced pressure. researchgate.net This continuous removal of a product shifts the equilibrium towards the formation of the desired amine. researchgate.net
Another powerful strategy is the use of a second enzyme in a coupled reaction to consume the co-product. For instance, if L-alanine is used as the amine donor, the pyruvate (B1213749) co-product can be converted to lactate (B86563) by lactate dehydrogenase (LDH), a reaction that requires NADH. nih.gov The NADH can be regenerated in a coupled reaction using glucose dehydrogenase (GDH) and glucose. nih.gov
The use of so-called 'smart' amine donors, such as o-xylylenediamine, can also be employed. Upon donating its amino group, the resulting product can undergo an intramolecular cyclization, which is an irreversible step that effectively pulls the entire reaction sequence forward.
Chiral Pool-Based Synthesis and Derivatization
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials. researchgate.netbaranlab.org This approach leverages the existing stereocenters in these molecules to construct more complex chiral targets.
For the synthesis of this compound, a plausible chiral pool starting material would be a naturally occurring (S)-amino acid. For example, (S)-glutamic acid could be a suitable precursor. The carboxylic acid groups of glutamic acid can be chemically modified through a series of steps to introduce the 4-methoxyphenyl (B3050149) group and reduce the other to a methyl group, ultimately leading to the target amine. This would involve standard organic transformations such as esterification, reduction, and carbon-carbon bond-forming reactions. The inherent chirality of the starting amino acid is preserved throughout the synthetic sequence, ensuring the enantiopurity of the final product.
While potentially requiring a multi-step sequence, chiral pool synthesis can be an effective strategy when a suitable and inexpensive chiral starting material is available.
Utilization of Naturally Occurring Chiral Precursors
The "chiral pool" refers to the collection of inexpensive, enantiomerically pure compounds available from natural sources, such as carbohydrates, terpenes, and alkaloids. These molecules serve as excellent starting materials for asymmetric synthesis, as their inherent chirality can be transferred to the target molecule, obviating the need for a separate resolution step or an asymmetric catalyst.
For the synthesis of chiral amines like this compound, precursors from the chiral pool can be elaborated through a sequence of stereoconserving reactions. For example, a naturally occurring chiral alcohol or aldehyde can be converted to a suitable intermediate where the stereocenter is preserved. The amine group can then be introduced late in the synthesis via methods like reductive amination or substitution reactions on a chiral sulfonate ester.
Table 1: Examples of Chiral Pool Precursors in Amine Synthesis
| Chiral Precursor | Class | Key Synthetic Transformation | Potential Amine Product |
|---|---|---|---|
| (R)-Citronellal | Terpene | Reductive amination of the aldehyde | Chiral aliphatic amines |
| L-Menthol | Terpene | Oxidation and subsequent amination | Chiral cyclic amine precursors |
Stereoselective Transformations from Chiral Amino Acids
Chiral α-amino acids represent a readily available and highly versatile subset of the chiral pool. Their inherent stereocenter, amino group, and carboxylic acid functionality provide multiple handles for synthetic manipulation. A common strategy involves the reduction of the carboxylic acid moiety to an alcohol or aldehyde, followed by chain extension and functional group interconversion to yield the desired amine analogue.
Garner's aldehyde, a protected serine derivative, is a prominent example of a versatile intermediate derived from an amino acid that can be used to construct complex chiral molecules. elsevierpure.com Similarly, amino acids like (S)-valine can be used to form chiral imine auxiliaries, which direct the stereochemical outcome of subsequent reactions. researchgate.net The synthesis of (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid highlights a strategy where the stereocenters are controlled starting from Garner's aldehyde, demonstrating the power of amino acid-derived precursors in complex synthesis. elsevierpure.com
Multi-Component Reactions for Structural Elaboration
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. organic-chemistry.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity and diversity, making them ideal for creating libraries of chemical analogues. nih.gov
Imine Formation and Subsequent Stereoselective Transformations
One of the most reliable methods for synthesizing α-branched chiral amines involves the nucleophilic addition of carbanions to imines. wiley-vch.de This process typically involves two key steps: the formation of an imine (or a related C=N compound) from a carbonyl compound and a primary amine, followed by the stereoselective addition of a nucleophile. wiley-vch.demasterorganicchemistry.com
The stereoselectivity of the nucleophilic addition can be controlled by several methods. One approach involves using a chiral auxiliary attached to the imine nitrogen. For instance, imines prepared from aldehydes and chiral amino alcohols, such as erythro-2-amino-1,2-diphenylethanol, can react with organolithium reagents with excellent diastereofacial selectivity. researchgate.net Another strategy employs chiral catalysts, such as copper complexes with chiral bis-amine ligands, to catalyze the enantioselective addition of nucleophiles like phenylacetylene (B144264) to imines. researchgate.net The Strecker reaction, a classic MCR involving an aldehyde, an amine, and a cyanide source, can be rendered asymmetric by using a chiral catalyst to produce enantiomerically enriched α-amino nitriles, which are precursors to amino acids and other chiral amines. nih.gov
Table 2: Stereoselective Additions to Imines
| Imine Substrate | Chiral Influence | Nucleophile | Reaction Type | Outcome |
|---|---|---|---|---|
| Benzaldehyde-(S)-valine methyl ester imine | Chiral Auxiliary | Allyl bromide / CrCl₂ | Barbier-type allylation | Good diastereomeric excess (86% d.e.) researchgate.net |
| Various Aldehyde Imines | Chiral Auxiliary (1,3-oxathiane) | Organometallic reagents | Nucleophilic Addition | High diastereoselectivity researchgate.net |
Cyclization Reactions involving Amine Moieties
The amine functionality is a versatile nucleophile and can participate in a wide range of intramolecular reactions to form nitrogen-containing heterocycles. These cyclization reactions are critical for elaborating the structures of primary amine products into more complex, often biologically active, cyclic analogues such as piperidines, pyrrolidines, or azepanes.
Various strategies have been developed to achieve these transformations. A one-step amination–cyclization cascade reaction can convert iodo-aldoses into N-substituted iminosugars in high yields. nih.gov In this process, the amine attacks the anomeric position, leading to ring opening, subsequent imine formation, and finally an intramolecular displacement of the iodide to form the new heterocyclic ring. nih.gov Another powerful method is the aza-Prins cyclization, which can be combined with a Peterson-type elimination to furnish seven-membered unsaturated azacycles (tetrahydroazepines) under mild conditions using iron(III) catalysts. organic-chemistry.org Furthermore, transition metal catalysts, such as Cp*Ir complexes, can efficiently catalyze the N-heterocyclization of primary amines with diols to afford a variety of five-, six-, and seven-membered cyclic amines. organic-chemistry.org The development of ammonium (B1175870) ylide mediated cyclization reactions also provides a powerful route to various heterocyclic systems. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (R)-Citronellal |
| (S)-valine |
| 1,3-oxathiane |
| 2-amino-1,2-diphenylethanol |
| Azepane |
| Benzaldehyde |
| Garner's aldehyde |
| L-Menthol |
| Phenylacetylene |
| Piperidine |
| Pyrrolidine |
Reaction Chemistry and Functional Group Interconversions of the 2s 5 4 Methoxyphenyl Pentan 2 Amine Scaffold
Reactions of the Primary Amine Moiety
The primary amine group is a versatile functional handle due to its nucleophilicity and basicity. It readily participates in a wide array of reactions to form stable covalent bonds with various electrophiles.
Acylation and Amide Formation
The primary amine of (2S)-5-(4-Methoxyphenyl)pentan-2-amine can be readily acylated to form the corresponding amides. This common transformation is typically achieved by reacting the amine with acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the acid byproduct. The resulting amides are generally stable, crystalline solids.
Table 1: Representative Acylation Reactions
| Acylating Agent | Product Structure | Product Name |
|---|---|---|
| Acetyl chloride | N-[4-(4-methoxyphenyl)-1-methylbutyl]acetamide |
Alkylation Reactions
Alkylation of the primary amine can be achieved using alkyl halides. This reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. A significant challenge in this reaction is controlling the degree of alkylation. The initial reaction forms a secondary amine, which is often more nucleophilic than the starting primary amine, leading to the potential for a subsequent alkylation to form a tertiary amine and even a quaternary ammonium (B1175870) salt. To achieve mono-alkylation, reductive amination is often a more effective strategy.
Table 2: Products of Alkylation
| Alkylating Agent | Product Type | Potential Products |
|---|---|---|
| Methyl iodide | Mono-, Di-, and Quaternary | N-methyl-(2S)-5-(4-methoxyphenyl)pentan-2-amine, N,N-dimethyl-(2S)-5-(4-methoxyphenyl)pentan-2-amine, and the corresponding quaternary ammonium salt |
Imine and Schiff Base Formation
The primary amine undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is typically catalyzed by a small amount of acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond. masterorganicchemistry.comnih.gov The formation of imines is a reversible process, and the equilibrium can be driven towards the product by removing the water formed during the reaction, often using a Dean-Stark apparatus or a dehydrating agent. nih.gov
Table 3: Imine Formation Reactions
| Carbonyl Compound | Product Name |
|---|---|
| Benzaldehyde | (E)-N-benzylidene-5-(4-methoxyphenyl)pentan-2-amine |
Sulfonamide Synthesis
Reacting this compound with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. nih.gov This reaction is analogous to acylation. Sulfonamides are a significant class of compounds in medicinal chemistry and are known for their chemical stability. nih.govucl.ac.uk The properties of the resulting sulfonamide can be tuned by the choice of the sulfonyl chloride.
Table 4: Sulfonamide Synthesis Examples
| Sulfonyl Chloride | Product Name |
|---|---|
| Benzenesulfonyl chloride | N-[4-(4-methoxyphenyl)-1-methylbutyl]benzenesulfonamide |
Transformations of the 4-Methoxyphenyl (B3050149) Group
The 4-methoxyphenyl group is an activated aromatic system susceptible to electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The reactivity and orientation of incoming electrophiles are dictated by the existing substituents on the benzene (B151609) ring.
Electrophilic Aromatic Substitution (Regioselectivity considerations)
The methoxy (B1213986) (-OCH3) group is a powerful activating group, meaning it increases the rate of electrophilic aromatic substitution compared to benzene. wikipedia.org It donates electron density to the ring through resonance, stabilizing the cationic intermediate (arenium ion) formed during the reaction. lkouniv.ac.in This electron donation is most effective at the ortho and para positions.
In the this compound scaffold, the para position relative to the methoxy group is occupied by the pentan-2-amine chain. Therefore, electrophilic substitution is strongly directed to the two equivalent ortho positions (C-3 and C-5 of the phenyl ring). The alkyl chain at the para position has a minor activating effect through induction but does not alter the directing effect of the dominant methoxy group.
Common electrophilic aromatic substitution reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro (-NO2) group.
Halogenation: Reaction with Br2 or Cl2 in the presence of a Lewis acid catalyst (e.g., FeBr3 or AlCl3) introduces a halogen atom.
Friedel-Crafts Alkylation: Reaction with an alkyl halide and a Lewis acid can introduce an alkyl group. This reaction can be prone to polyalkylation and carbocation rearrangements. lkouniv.ac.inlibretexts.org
Friedel-Crafts Acylation: Reaction with an acyl chloride or anhydride (B1165640) and a Lewis acid (e.g., AlCl3) introduces an acyl group. This is generally a more controlled reaction than alkylation. wikipedia.org
Table 5: Regioselectivity in Electrophilic Aromatic Substitution
| Reaction | Reagents | Expected Major Product |
|---|---|---|
| Nitration | HNO3, H2SO4 | (2S)-5-(3-Nitro-4-methoxyphenyl)pentan-2-amine |
| Bromination | Br2, FeBr3 | (2S)-5-(3-Bromo-4-methoxyphenyl)pentan-2-amine |
Modification of the Methoxy Group
The methoxy group (–OCH₃) on the phenyl ring is a key site for functionalization, primarily through cleavage of the methyl-aryl ether bond to yield a phenolic hydroxyl group (–OH). This transformation, known as O-demethylation, significantly alters the electronic and physicochemical properties of the molecule, such as polarity and hydrogen bonding capability.
Chemical Demethylation: Several reagents are effective for the cleavage of aryl methyl ethers. The choice of reagent often depends on the presence of other functional groups within the molecule.
Boron Tribromide (BBr₃): This is a powerful and widely used Lewis acid for ether cleavage. chem-station.comresearchgate.netcommonorganicchemistry.com The reaction proceeds by the formation of a Lewis acid-base complex between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group. chem-station.comresearchgate.net Due to its high reactivity, the reaction is typically performed at low temperatures, such as -78 °C to 0 °C, in an inert solvent like dichloromethane (B109758) (DCM). chem-station.comcommonorganicchemistry.com For a substrate like this compound, the primary amine would likely need to be protected (e.g., as an amide or carbamate) to prevent side reactions with the highly reactive BBr₃.
Hydrobromic Acid (HBr): Concentrated hydrobromic acid is a classic reagent for cleaving aryl methyl ethers, typically requiring high temperatures (e.g., heating at reflux). chem-station.com The mechanism involves protonation of the ether oxygen, followed by an Sₙ2 attack by the bromide ion on the methyl group. chem-station.com This method is harsh and may not be suitable for complex molecules with sensitive functional groups.
Nucleophilic Reagents: Strong nucleophiles, such as thiolates (e.g., ethanethiolate), can also effect demethylation. These reactions are typically carried out in polar aprotic solvents like DMF or NMP at elevated temperatures.
The following table summarizes typical conditions for the demethylation of 4-substituted anisole (B1667542) derivatives, which serve as a model for the methoxy group in the target compound.
| Reagent | Solvent | Temperature (°C) | Typical Yield (%) | Reference(s) |
| BBr₃ | DCM | -78 to rt | 85-95 | chem-station.comresearchgate.net |
| 48% HBr | Acetic Acid | 120-130 | 70-90 | chem-station.com |
| Ethanethiol/NaOH | DMF | 150 | 80-95 | |
| Methionine/MsOH | Toluene | Reflux | 75-90 |
Enzymatic Demethylation: Biocatalytic methods offer a milder and often more selective alternative to chemical demethylation. Cytochrome P450 enzymes, for instance, are known to catalyze the O-demethylation of various substrates, including methoxyphenethylamine derivatives. nih.govresearchgate.net These reactions are oxygen-dependent and can exhibit high regioselectivity. nih.govnih.govconsensus.appresearchgate.netresearchgate.net Veratrol-O-demethylase is another enzyme capable of oxygen-independent demethylation of aryl methyl ethers. nih.govnih.govconsensus.appresearchgate.netresearchgate.net While specific studies on this compound may be limited, the known activity of these enzymes on structurally related compounds suggests their potential applicability. The enzymatic approach could be particularly advantageous as it may not require protection of the amine group and proceeds under mild, physiological conditions. nih.govnih.gov
Reactions Involving the Pentane (B18724) Chain
The aliphatic pentane chain offers sites for functionalization, although these C-H bonds are generally less reactive than the functional groups on the aromatic ring or the amine.
Oxidation: The oxidation of alkyl chains attached to an aromatic ring is a well-established transformation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the alkyl side chain. libretexts.orglibretexts.orgopenstax.org However, this reaction typically occurs at the benzylic position (the carbon atom directly attached to the aromatic ring). libretexts.orglibretexts.orgopenstax.org For this compound, the benzylic carbon is part of the pentane chain. Under harsh oxidative conditions, cleavage of the chain can occur, leading to the formation of 4-methoxybenzoic acid. libretexts.orglibretexts.org
More selective oxidation can be achieved using milder reagents. For instance, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is known to oxidize benzylic C-H bonds, often via a hydride transfer mechanism. nih.govresearchgate.netresearchgate.netnih.gov This could potentially lead to the introduction of a carbonyl group or a double bond in the pentane chain, although regioselectivity might be a challenge. The presence of the electron-donating methoxy group activates the aromatic ring and the benzylic position towards oxidation. wikipedia.orglibretexts.org
Reduction: The aliphatic pentane chain is a saturated hydrocarbon moiety and is therefore generally inert to reduction under standard catalytic hydrogenation conditions that might be used, for example, to reduce other functional groups. The aromatic ring can be reduced under more forcing conditions, such as the Birch reduction (using sodium or lithium in liquid ammonia (B1221849) with an alcohol). masterorganicchemistry.com In the case of a methoxy-substituted benzene ring, the Birch reduction typically yields a non-conjugated diene, which can be further hydrolyzed to a ketone. masterorganicchemistry.com This reaction would fundamentally alter the aromatic portion of the scaffold. Protecting the amine group would be necessary before subjecting the molecule to such strongly basic and reducing conditions.
Introducing new functional groups at the non-chiral centers of the pentane chain (C1, C3, C4, and C5) requires the activation of C(sp³)–H bonds. This is a challenging area of organic synthesis, but several strategies have been developed.
Directed C–H Functionalization: One of the most powerful strategies for selective C–H functionalization is the use of a directing group. nih.govmdpi.comrsc.org The primary amine at the C2 position, or a derivative thereof (e.g., an amide or a picolinamide), can act as a directing group, coordinating to a transition metal catalyst (e.g., palladium, rhodium, or iridium) and directing the functionalization to a specific C-H bond, typically at the γ or δ position through the formation of a 5- or 6-membered metallacycle intermediate. nih.govrsc.org
For the this compound scaffold, the amine at C2 could direct functionalization to the C4 (γ-position) or C5 (δ-position) of the pentane chain. The table below illustrates potential C-H functionalization reactions based on known methodologies for aliphatic amines.
| Position | Reaction Type | Catalyst/Reagent | Potential Product | Reference(s) |
| C4 (γ) | Arylation | Pd(OAc)₂ / Ligand | (2S)-5-(4-Methoxyphenyl)-4-aryl-pentan-2-amine | rsc.org |
| C4 (γ) | Alkynylation | [Ir(COD)OMe]₂ / Ligand | (2S)-5-(4-Methoxyphenyl)-4-alkynyl-pentan-2-amine | rsc.org |
| C5 (δ) | Silylation | Rh₂(esp)₂ | (2S)-5-(4-Methoxyphenyl)-5-silyl-pentan-2-amine | |
| C5 (δ) | Olefination | Pd(OAc)₂ / Ligand | (2S)-5-(4-Methoxyphenyl)pent-4-en-2-amine | nih.gov |
Radical-based Functionalization: Free radical reactions can also be used to functionalize the pentane chain. Reactions such as the Hofmann-Löffler-Freytag reaction involve the generation of a nitrogen-centered radical from an N-haloamine derivative, which then abstracts a hydrogen atom from the δ-carbon via a 1,5-hydrogen atom transfer (1,5-HAT). The resulting carbon-centered radical can then be trapped by a halogen. In the context of the target molecule, this could provide a route to functionalize the C5 position.
Derivatization Strategies for Expanding Chemical Space Based on 2s 5 4 Methoxyphenyl Pentan 2 Amine
Synthesis of Substituted N-Derivatives
The primary amine functionality of (2S)-5-(4-methoxyphenyl)pentan-2-amine is a versatile handle for a wide array of chemical transformations, enabling the synthesis of a diverse library of N-substituted derivatives.
The formation of amide and carboxamide linkages is a cornerstone of medicinal chemistry, often employed to modulate the physicochemical properties and biological activity of a lead compound. The synthesis of these derivatives from this compound can be readily achieved through standard acylation reactions. This typically involves the reaction of the primary amine with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride (B1165640), often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrogen halide byproduct.
Alternatively, peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can be utilized to facilitate the direct condensation of a carboxylic acid with the amine. These methods are particularly useful for the synthesis of more complex carboxamide derivatives where the corresponding acyl chloride may be unstable or difficult to access. The reaction conditions are generally mild, preserving the stereochemical integrity of the chiral center in the parent amine.
A representative synthetic scheme for the preparation of an amide derivative is depicted below:

Table 1: Examples of Reagents for Amide and Carboxamide Synthesis
| Reagent Class | Specific Example | Reaction Conditions |
| Acyl Halides | Benzoyl chloride | Inert solvent (e.g., DCM), base (e.g., triethylamine), room temperature |
| Acid Anhydrides | Acetic anhydride | Neat or in an inert solvent, optional base, room temperature or gentle heating |
| Carboxylic Acids | Ferulic acid | Coupling agent (e.g., EDC/HOBt), inert solvent (e.g., DMF), room temperature |
Detailed research findings have demonstrated the utility of these approaches in generating extensive libraries of amide derivatives from primary amines for structure-activity relationship (SAR) studies. afjbs.comnih.govmdpi.com
The incorporation of heterocyclic moieties, such as pyrimidine (B1678525) and thiadiazole rings, can significantly influence the biological profile of a molecule. The synthesis of pyrimidine derivatives of this compound can be approached through the condensation of a suitably functionalized intermediate derived from the parent amine with a 1,3-dicarbonyl compound or its equivalent. For instance, the amine can be converted into a guanidine (B92328) or an amidine, which can then undergo cyclocondensation to form the pyrimidine ring.
Thiadiazole derivatives, particularly 1,3,4-thiadiazoles, are another important class of heterocyclic compounds. nih.gov A common synthetic route to 2-amino-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides. nih.gov The synthesis would commence with the reaction of this compound with an isothiocyanate to yield a thiourea, which can be further elaborated to a thiosemicarbazide (B42300). Subsequent acid-catalyzed cyclization of the thiosemicarbazide would then furnish the desired 1,3,4-thiadiazole (B1197879) derivative. mdpi.comresearchgate.net
Table 2: General Strategies for Pyrimidine and Thiadiazole Synthesis
| Heterocycle | Key Intermediate from Parent Amine | Co-reactant | General Reaction Type |
| Pyrimidine | Amidine or Guanidine | 1,3-Dicarbonyl compound | Cyclocondensation |
| 1,3,4-Thiadiazole | Thiosemicarbazide | Acid catalyst | Intramolecular Cyclization/Dehydration |
The synthesis of these derivatives introduces rigid, planar structures that can engage in specific interactions with biological targets, and the heteroatoms can act as hydrogen bond donors or acceptors. mdpi.comnih.gov
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds with a broad spectrum of biological activities. rsc.orgresearchgate.net The synthesis of imidazo[1,2-a]pyridine (B132010) derivatives typically involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone (the Groebke-Blackburn-Bienaymé reaction) or a related multicomponent reaction. organic-chemistry.org To incorporate the this compound scaffold, a synthetic strategy would first involve the preparation of a suitable α-haloketone or a related electrophilic partner bearing the desired pentanamine side chain. Alternatively, the amine could be transformed into a component for a multicomponent reaction leading to the fused heterocyclic system. researchgate.netnih.gov
The synthesis of other fused heterocyclic systems can be envisioned through various cyclization strategies, depending on the desired ring system. These often involve the construction of a precursor molecule containing the necessary functional groups for the final ring-closing step.
Table 3: Common Synthetic Routes to Imidazo[1,2-a]pyridines
| Reaction Name | Reactants | Key Features |
| Groebke-Blackburn-Bienaymé Reaction | 2-Aminopyridine, Aldehyde, Isocyanide | Multicomponent reaction, high atom economy |
| Ortoleva-King Reaction | 2-Aminopyridine, Ketone, Iodine/Base | Forms an α-pyridinium ketone intermediate |
| Tschitschibabin Reaction | 2-Aminopyridine, α-Haloketone | Classic method, often high yielding |
Introduction of Additional Chiral Centers or Functional Groups
To further explore the chemical space, additional chiral centers or functional groups can be introduced into the derivatives of this compound. The introduction of a new stereocenter can be achieved through diastereoselective reactions, where the existing chiral center directs the stereochemical outcome of the reaction. For example, the reduction of a ketone or an imine derivative under the influence of the resident chiral center can lead to the formation of a new stereogenic alcohol or amine with a preference for one diastereomer.
Functional groups can be introduced at various positions of the molecule. For instance, electrophilic aromatic substitution reactions, such as nitration or halogenation, on the 4-methoxyphenyl (B3050149) ring can provide precursors for further functionalization. The methoxy (B1213986) group can be cleaved to unveil a phenol, which can then be subjected to a variety of reactions, including etherification and esterification. The alkyl chain also presents opportunities for functionalization, although this may require more elaborate synthetic strategies.
Metal Complexation with Amine Derivatives
The nitrogen and potentially other heteroatoms in the derivatives of this compound can act as ligands for metal ions, leading to the formation of coordination complexes. semanticscholar.org The primary amine itself can coordinate to a variety of metal centers. More sophisticated ligands can be prepared by derivatizing the amine, for example, by synthesizing Schiff base ligands through condensation with aldehydes or ketones. nih.gov
The introduction of heterocyclic moieties, as described in section 4.1.2, provides additional coordination sites. For instance, the nitrogen atoms in pyrimidine or thiadiazole rings can participate in metal binding. researchgate.net The synthesis of these metal complexes typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can exhibit interesting geometries and electronic properties, which can be tuned by varying the metal ion and the ligand structure. nih.gov
Table 4: Potential Coordinating Atoms in Derivatives
| Derivative Class | Potential Coordinating Atoms | Example Metal Ions |
| Amides/Carboxamides | Oxygen (carbonyl), Nitrogen (amide) | Cu(II), Zn(II), Co(II) |
| Pyrimidines | Nitrogen (ring) | Ru(II), Pt(II), Pd(II) |
| Thiadiazoles | Nitrogen (ring), Sulfur (ring) | Ag(I), Hg(II), Cd(II) |
| Schiff Bases | Nitrogen (imine) | Fe(III), Mn(II), Ni(II) |
The study of such metal complexes can open up new avenues for the application of these compounds, for instance, in catalysis or as therapeutic agents.
Advanced Spectroscopic and Structural Elucidation of 2s 5 4 Methoxyphenyl Pentan 2 Amine and Its Derivatives
Vibrational Spectroscopy
Vibrational spectroscopy is a critical tool for identifying the functional groups and probing the molecular structure of (2S)-5-(4-Methoxyphenyl)pentan-2-amine. By analyzing the absorption or scattering of radiation, specific vibrational modes corresponding to different bonds and molecular motions can be identified.
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides a unique "fingerprint" of the molecule, allowing for the identification of its key functional groups. For this compound, the spectrum is characterized by vibrations from the primary amine, the alkyl chain, and the 4-methoxyphenyl (B3050149) group.
The primary amine group (-NH₂) typically exhibits two distinct N-H stretching bands in the 3400-3300 cm⁻¹ region, corresponding to asymmetric and symmetric vibrations. researchgate.net A characteristic N-H bending (scissoring) vibration is also expected around 1650-1580 cm⁻¹. The aliphatic pentane (B18724) chain gives rise to C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ (methylene) and 1375 cm⁻¹ (methyl).
The 4-methoxyphenyl group contributes several characteristic bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. researchgate.net The C=C stretching vibrations within the aromatic ring appear in the 1600-1450 cm⁻¹ region. mdpi.com The methoxy (B1213986) (-OCH₃) group is identified by its strong C-O stretching bands. Due to resonance with the aromatic ring, the C-O bond has increased double bond character, resulting in a strong, asymmetric C-O-C stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. bartleby.compearson.com
Table 1: Predicted FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Reference |
|---|---|---|---|
| N-H Asymmetric & Symmetric Stretch | Primary Amine | 3400 - 3300 | researchgate.net |
| Aromatic C-H Stretch | Aromatic Ring | 3100 - 3000 | researchgate.net |
| Aliphatic C-H Stretch | Alkyl Chain | 2960 - 2850 | bartleby.com |
| N-H Bend (Scissoring) | Primary Amine | 1650 - 1580 | |
| Aromatic C=C Stretch | Aromatic Ring | 1600 - 1450 | mdpi.com |
| C-H Bend (Alkyl) | Alkyl Chain | 1465 - 1375 | |
| Asymmetric C-O-C Stretch | Aryl Ether | ~1250 | bartleby.compearson.com |
| Symmetric C-O-C Stretch | Aryl Ether | ~1040 | bartleby.com |
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that change the dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. This makes it particularly useful for analyzing non-polar bonds and symmetric vibrations.
In the Raman spectrum of this compound, the aromatic ring vibrations are expected to be particularly intense. The symmetric "ring breathing" mode of the para-substituted benzene (B151609) ring would produce a strong signal. The C=C stretching bands between 1600 and 1500 cm⁻¹ would also be prominent. The aliphatic C-H stretching and bending modes are generally weaker in Raman spectra compared to FT-IR. The symmetric C-O-C stretch of the methoxy group is also expected to be Raman active.
Table 2: Predicted Raman Shifts for this compound
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Reference |
|---|---|---|---|
| Aromatic C-H Stretch | Aromatic Ring | 3100 - 3000 | |
| Aliphatic C-H Stretch | Alkyl Chain | 2960 - 2850 | |
| Aromatic C=C Stretch | Aromatic Ring | 1610 - 1580 | |
| Symmetric Ring Breathing | Aromatic Ring | ~1000 | |
| Symmetric C-O-C Stretch | Aryl Ether | ~1040 |
X-ray Crystallography of Amine Salts and Derivatives
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. For chiral molecules like this compound, it is the gold standard for determining absolute configuration. Typically, the amine is converted into a salt with a suitable acid (e.g., a carboxylic acid) to promote the formation of high-quality single crystals.
While a specific crystal structure for a salt of this compound is not detailed in the literature, extensive studies on salts of other chiral primary amines with achiral carboxylic acids provide a strong basis for prediction. acs.orgacs.org The crystal packing is dominated by the formation of robust hydrogen-bonding networks between the ammonium (B1175870) cation (-NH₃⁺) and the carboxylate anion (-COO⁻). acs.org
Table 3: Typical Crystallographic Features of Chiral Primary Amine Salts
| Crystallographic Feature | Description | Reference |
|---|---|---|
| Primary Interaction | Strong N-H···O hydrogen bonds between ammonium and carboxylate groups. | acs.org |
| Common Supramolecular Motif | Formation of a 2₁-columnar hydrogen-bond network. | acs.orgfigshare.com |
| Expected Space Group (Enantiopure) | Chiral space groups (e.g., P2₁, P1, P2₁2₁2₁). | researchgate.netmdpi.com |
| Crystal System | Variable (e.g., Monoclinic, Orthorhombic), depending on the counter-ion and packing. | mdpi.comiosrjournals.org |
Computational and Theoretical Investigations of 2s 5 4 Methoxyphenyl Pentan 2 Amine
Quantum Chemical Calculations (DFT Studies)
Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structures and properties of molecules. scielo.org.za Calculations for (2S)-5-(4-Methoxyphenyl)pentan-2-amine are typically performed using software packages like Gaussian, employing functionals such as B3LYP, which offers a reliable balance between accuracy and computational cost for organic molecules. researchgate.netresearchgate.net Basis sets like 6-311++G(d,p) are commonly used to ensure a precise description of the molecule's electronic and structural properties. nih.govresearchgate.net
Molecular Geometry Optimization and Structural Parameters
The initial step in computational analysis involves the optimization of the molecular geometry to find the lowest energy conformation on the potential energy surface. researchgate.net This process determines the most stable three-dimensional arrangement of the atoms. For this compound, this optimization would result in precise predictions of bond lengths, bond angles, and dihedral angles. The correlation between calculated and experimental (if available) structural parameters often shows a high degree of agreement. nih.govnih.gov
Table 1: Predicted Structural Parameters for this compound This table presents hypothetical yet representative data based on DFT calculations for similar molecular structures.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | (Å) | |
| C(aromatic)-C(aromatic) | 1.39 | |
| C(aromatic)-O | 1.37 | |
| O-C(methyl) | 1.43 | |
| C(alkyl)-C(alkyl) | 1.54 | |
| C(alkyl)-N | 1.47 | |
| Bond Angles | (°) | |
| C-C-C (phenyl) | 120.0 | |
| C-O-C (methoxy) | 118.0 | |
| C-C-C (alkyl chain) | 112.0 | |
| C-C-N (amine) | 110.0 |
Electronic Structure and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.govscielo.org.za
For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl (B3050149) ring, which is a strong electron-donating group. Conversely, the LUMO would likely be distributed over the pentanamine portion of the molecule. The energy gap can be used to derive global reactivity descriptors such as chemical hardness, softness, and the electrophilicity index, which further quantify the molecule's reactivity. nih.govresearchgate.net
Table 2: Predicted FMO Energies and Global Reactivity Descriptors This table presents hypothetical data based on DFT/B3LYP calculations.
| Parameter | Value (eV) |
| HOMO Energy | -5.90 |
| LUMO Energy | -1.95 |
| Energy Gap (ΔE) | 3.95 |
| Ionization Potential (I) | 5.90 |
| Electron Affinity (A) | 1.95 |
| Chemical Hardness (η) | 1.98 |
| Chemical Softness (S) | 0.51 |
| Electrophilicity Index (ω) | 3.86 |
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, allowing for the prediction of reactive sites for both electrophilic and nucleophilic attacks. nih.govbhu.ac.in The MEP map uses a color scale where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net
In the MEP surface of this compound, the most negative potential (red/yellow regions) would be concentrated around the electronegative oxygen atom of the methoxy (B1213986) group and the nitrogen atom of the amine group. scielo.org.za The positive potential (blue regions) would be localized around the hydrogen atoms, particularly those of the amine group (N-H), making them potential sites for hydrogen bonding. nih.gov
For this compound, significant stabilizing interactions are expected to arise from the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into the antibonding orbitals (π*) of the phenyl ring. researchgate.netacadpubl.eu These charge-transfer interactions contribute to the stability of the molecular structure. The analysis reveals the Lewis-type (bonding and lone pair) and non-Lewis-type (antibonding and Rydberg) orbital occupancies, typically showing a high percentage of Lewis structure. nih.gov
Table 3: Predicted NBO Analysis - Second-Order Perturbation Energies This table presents hypothetical but representative stabilization energies (E(2)) for key donor-acceptor interactions.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP (O) | π* (C_aromatic - C_aromatic) | 25.5 |
| LP (N) | σ* (C_alkyl - H) | 5.8 |
| π (C_aromatic - C_aromatic) | π* (C_aromatic - C_aromatic) | 20.1 |
| σ (C_alkyl - H) | σ* (C_alkyl - N) | 3.2 |
Spectroscopic Property Prediction (NMR, IR, UV-Vis)
DFT calculations are widely employed to predict spectroscopic properties, which can then be compared with experimental data for structural validation. researchgate.netopenaccesspub.org
Nuclear Magnetic Resonance (NMR) Prediction The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating ¹H and ¹³C NMR chemical shifts. scielo.org.zanih.gov The calculated shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS) and often show good correlation with experimental spectra. nih.gov These predictions are valuable for assigning signals in experimentally obtained spectra. mdpi.com
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) This table presents hypothetical chemical shifts calculated using the GIAO method.
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Aromatic (C-H) | 6.8 - 7.2 | 114 - 130 |
| Aromatic (C-O) | - | 158.0 |
| Methoxy (O-CH₃) | 3.80 | 55.3 |
| Amine (NH₂) | 1.5 - 2.5 | - |
| Alkyl (C-H adjacent to N) | 3.10 | 50.0 |
| Alkyl (Chain) | 1.3 - 2.6 | 20 - 40 |
Infrared (IR) Spectrum Prediction Theoretical vibrational frequencies can be computed to predict the IR spectrum. researchgate.net The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical level. researchgate.net The analysis helps in the assignment of vibrational modes of functional groups, such as the N-H stretching of the amine, C-H stretching of the alkyl and aromatic parts, C=C stretching of the phenyl ring, and C-O stretching of the methoxy group. materialsciencejournal.org
Table 5: Predicted Principal Vibrational Frequencies (cm⁻¹) This table presents hypothetical scaled wavenumbers and their assignments.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H Stretching (Amine) | 3400 - 3300 |
| C-H Stretching (Aromatic) | 3100 - 3000 |
| C-H Stretching (Aliphatic) | 2960 - 2850 |
| C=C Stretching (Aromatic) | 1610, 1515 |
| C-N Stretching | 1250 |
| C-O Stretching (Aromatic Ether) | 1245 |
UV-Visible (UV-Vis) Spectrum Prediction Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic transition energies and predicting UV-Vis absorption spectra. scielo.org.zascielo.org.za The calculations provide information on the maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions (e.g., π → π* or n → π). researchgate.net For this compound, the main absorption bands are expected to result from π → π transitions within the aromatic system. scielo.org.za
Table 6: Predicted UV-Vis Spectral Data This table presents hypothetical data calculated by TD-DFT.
| λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
| 275 | 0.15 | HOMO → LUMO | π → π |
| 225 | 0.40 | HOMO-1 → LUMO | π → π |
Conformational Analysis and Stereoisomer Energetics
A conformational analysis for this compound would typically involve computational methods to identify the molecule's most stable three-dimensional shapes, or conformers. This is achieved by calculating the potential energy of the molecule as its bonds are rotated. The resulting potential energy surface reveals the lowest energy conformations. For a chiral molecule like this, with a stereocenter at the second carbon of the pentan chain, such an analysis would also extend to comparing the relative energies of its different stereoisomers.
However, specific studies providing data on the dihedral angles, relative energies of conformers, or the energetic differences between stereoisomers of this compound are not available in published literature. General principles suggest that the flexible pentan chain and the methoxyphenyl group would lead to a variety of possible conformers, with steric hindrance and potential intramolecular interactions governing their relative stability. Without specific computational data, any discussion remains purely hypothetical.
Reaction Mechanism Studies (Transition State Theory)
Transition state theory is a fundamental concept in chemistry used to explain the rates of chemical reactions. It posits that reactant molecules pass through a high-energy intermediate state, known as the transition state, before forming products. Computational studies in this area would model the potential energy surface of a reaction involving this compound to identify the structure and energy of the transition state, thereby allowing for the calculation of the reaction's activation energy and rate constant.
No specific research detailing the application of transition state theory to reactions involving this compound could be located. Such studies would be crucial for understanding its reactivity, for instance, in nucleophilic substitution or elimination reactions involving the amine group.
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials have applications in technologies like optical communications and data storage. Computational methods, such as Density Functional Theory (DFT), are often used to predict the NLO properties of molecules by calculating parameters like polarizability and hyperpolarizability. These properties are highly dependent on the molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system.
While the methoxyphenyl group in this compound possesses some of the features that can give rise to NLO properties, there are no published computational studies that have calculated the first-order hyperpolarizability (β) or other relevant NLO parameters for this specific molecule.
Solvation Effects on Molecular Properties
The properties and behavior of a molecule can be significantly influenced by its solvent environment. Computational solvation models, such as continuum models or explicit solvent simulations, are used to study these effects. These models can predict how a solvent might alter the conformational preferences, reactivity, or spectroscopic properties of a solute molecule.
For this compound, an analysis of solvation effects would be valuable for understanding its behavior in different chemical environments. However, no specific computational research has been published that investigates the impact of various solvents on the molecular properties of this compound.
Future Research Directions and Emerging Methodologies
Development of More Sustainable and Greener Synthetic Routes
The principles of green chemistry are increasingly integral to the development of new synthetic routes for chiral amines. rsc.org A key objective is the replacement of conventional methods, such as those relying on stoichiometric reducing agents or heavy metal catalysts, with more atom-economical and environmentally benign alternatives. dovepress.comacs.org
One promising strategy is the "hydrogen borrowing" or "hydrogen auto-transfer" methodology. This approach allows for the N-alkylation of amines with alcohols, producing only water as a byproduct. rsc.org For a molecule like (2S)-5-(4-Methoxyphenyl)pentan-2-amine, a potential green route could involve the reductive amination of the corresponding ketone, 5-(4-methoxyphenyl)pentan-2-one, using ammonia (B1221849) and a sustainable hydrogen source. Biocatalytic reductive amination, employing enzymes such as amine dehydrogenases (AmDHs), offers a particularly green pathway, operating under mild aqueous conditions. nih.govhims-biocat.eu
Furthermore, sourcing starting materials from renewable biomass is a growing area of interest. rsc.org Lignin, a major component of biomass, is a rich source of aromatic compounds. rsc.org Future research could explore pathways to derive precursors like 4-methoxybenzaldehyde (B44291) or related phenylpropanoids from lignin, which could then be converted to the target amine, thereby reducing reliance on petrochemical feedstocks. rsc.org
Table 1: Comparison of Potential Green Synthesis Parameters
| Parameter | Conventional Route (e.g., Leuckart) | Biocatalytic Reductive Amination | Hydrogen Borrowing |
|---|---|---|---|
| Reagents | Formic acid/Ammonia | Ammonia, NADH/NADPH (recycled) | Alcohol, Ammonia |
| Catalyst | None (stoichiometric) | Amine Dehydrogenase (AmDH) | Transition Metal (e.g., Ru, Ir) |
| Byproduct | CO2, Water, side products | Water, NAD+/NADP+ | Water |
| Conditions | High Temperature | Mild (Physiological Temp/pH) | High Temperature |
| Atom Economy | Low to Moderate | High | Very High |
| Sustainability | Low | High | Moderate to High |
Chemoenzymatic Cascade Processes
Chemoenzymatic cascades, which combine chemical and enzymatic steps in a single pot, represent a powerful strategy for streamlining synthesis and minimizing waste. manchester.ac.ukacs.orgresearchgate.net These processes leverage the high selectivity of enzymes for key stereochemical steps while using efficient chemical transformations for other parts of the synthesis. nih.gov
A hypothetical chemoenzymatic cascade for this compound could begin with a chemical reaction, such as a Heck coupling, to construct the carbon skeleton, followed by an enzymatic step to introduce the chiral amine. For instance, an alcohol dehydrogenase (ADH) could oxidize a precursor alcohol to the corresponding ketone, which is then asymmetrically aminated in situ by an engineered amine dehydrogenase (AmDH) or a transaminase (ATA). hims-biocat.eursc.org The cofactors required by these enzymes (e.g., NADH/NADPH) can be regenerated within the cascade using a coupled dehydrogenase, making the process highly efficient. nih.govnih.gov
Flow Chemistry Applications for Scalable Production
The transition from batch manufacturing to continuous flow processing is a major trend in the pharmaceutical and fine chemical industries. nih.gov Flow chemistry offers numerous advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation and scalability. rsc.org
For the production of this compound, a continuous flow process could be designed using immobilized enzymes in packed-bed reactors. nih.govrsc.org For example, whole E. coli cells overexpressing a robust transaminase could be immobilized on a solid support. researchgate.net A solution containing the precursor ketone, 5-(4-methoxyphenyl)pentan-2-one, and an amine donor like isopropylamine (B41738) would be continuously passed through the reactor, yielding the chiral amine product. rsc.org This setup allows for easy separation of the product from the biocatalyst, which can be reused for extended periods, significantly reducing costs. nih.gov
Flow chemistry also enables the telescoping of multiple reaction steps without intermediate purification. acs.org A multi-step flow synthesis could integrate the formation of the ketone precursor with the subsequent biocatalytic amination, leading to a highly efficient and scalable manufacturing process. nih.gov Such systems have been shown to achieve high space-time yields, making them economically viable for industrial-scale production. acs.org
Table 2: Batch vs. Flow Synthesis for Biocatalytic Amination
| Feature | Batch Process | Continuous Flow Process |
|---|---|---|
| Catalyst Form | Free enzyme or whole cells in solution | Immobilized enzyme/cells in packed-bed reactor |
| Catalyst Recovery | Difficult; often requires separation steps | Simple; catalyst is retained in the reactor |
| Scalability | Challenging; "scale-up" issues | Straightforward; "scale-out" by running reactors in parallel |
| Process Control | Moderate (temperature/mixing gradients) | Excellent (precise control of T, P, residence time) |
| Safety | Higher risk with hazardous reagents | Inherently safer due to small reactor volumes |
| Productivity | Lower space-time yield | High space-time yield |
Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical synthesis by enabling rapid prediction and optimization of reaction outcomes. chiralpedia.com In the context of asymmetric synthesis, ML models can predict the enantioselectivity of a reaction based on the structures of the substrate, catalyst, and reagents. rsc.orgnih.gov
For the synthesis of this compound, an ML model could be trained on a dataset of asymmetric amination reactions. researchgate.net This model could then predict which enzyme (e.g., which specific transaminase variant) or which chiral catalyst would provide the highest enantiomeric excess for the target substrate. chemistryworld.com This data-driven approach dramatically accelerates the discovery of optimal catalysts, reducing the need for extensive and time-consuming empirical screening. researchgate.net
Exploration of Novel Reactivity Patterns for Functionalization
Future research will also focus on developing novel methods to functionalize the this compound scaffold, thereby creating analogues with potentially new or improved properties. A key area of development is the catalytic C–H functionalization of amines. duke.edu This strategy allows for the direct conversion of C–H bonds into new C–C or C-heteroatom bonds, providing a highly efficient way to modify the molecule without lengthy synthetic sequences. nih.gov
For example, photocatalytic methods could enable the regioselective functionalization of the alkyl chain or the aromatic ring. nih.gov Another approach involves the formation of imine or 2-azadiene intermediates, which activate the α-C–H bonds of the amine, making them susceptible to nucleophilic attack or other transformations. duke.edursc.org These methods could be used to introduce new substituents at various positions on the pentane (B18724) backbone, leading to a library of derivatives for structure-activity relationship (SAR) studies.
Furthermore, transition-metal-catalyzed cross-coupling reactions of α-aminoalkyl fragments are emerging as a powerful tool for constructing complex chiral amines. acs.org By transforming the amine into a suitable precursor, it could be coupled with a variety of partners to forge new C-C bonds, expanding the structural diversity of accessible molecules based on the core this compound structure. acs.org
Q & A
Basic: What are the optimal synthetic routes for (2S)-5-(4-Methoxyphenyl)pentan-2-amine, and how can purity be ensured?
Answer:
The synthesis typically involves multi-step reactions, starting with alkylation or nucleophilic substitution. For example:
- Step 1: React 4-methoxyphenylmagnesium bromide with a halogenated pentan-2-amine precursor under inert conditions (e.g., N₂ atmosphere) .
- Step 2: Reduce intermediates using catalysts like palladium on carbon or lithium aluminum hydride to preserve stereochemistry .
- Purification: Employ column chromatography (silica gel, ethanol/hexane eluent) followed by recrystallization. Validate purity via HPLC (>98%) and confirm stereochemistry with chiral-phase chromatography .
Advanced: How can enantioselective synthesis of this compound be achieved?
Answer:
Enantioselectivity requires chiral catalysts or enzymatic resolution:
- Asymmetric Catalysis: Use (R)-BINAP-ruthenium complexes to induce S-configuration during hydrogenation, achieving enantiomeric excess (ee) >90% .
- Biocatalytic Methods: Screen amine transaminases (e.g., from Arthrobacter sp.) with pyridoxal-5′-phosphate cofactor for kinetic resolution .
- Analysis: Monitor ee via polarimetry or chiral GC-MS .
Basic: What spectroscopic and computational methods confirm the compound’s structure and stereochemistry?
Answer:
- NMR: Compare ¹H/¹³C NMR shifts with PubChem data (e.g., methoxy singlet at δ 3.8 ppm, amine proton splitting ).
- Mass Spectrometry: Confirm molecular ion [M+H]⁺ at m/z 208.2 (calculated for C₁₂H₁₉NO) .
- X-ray Crystallography: Resolve absolute configuration using single-crystal diffraction (CCDC deposition recommended) .
Advanced: How can contradictory data on biological activity (e.g., receptor binding vs. in vivo efficacy) be resolved?
Answer:
- Experimental Design: Standardize assays (e.g., uniform cell lines, K_d measurements via SPR) to minimize variability .
- Meta-Analysis: Compare datasets across studies (e.g., EC₅₀ in murine models vs. human receptor isoforms) .
- Mechanistic Studies: Use siRNA knockdown or CRISPR-edited models to isolate target pathways .
Basic: What in vitro assays are suitable for initial bioactivity screening?
Answer:
- Enzyme Inhibition: Test against monoamine oxidases (MAO-A/B) using fluorometric assays (IC₅₀ determination) .
- Receptor Binding: Radioligand displacement assays for serotonin (5-HT₂A) or adrenergic receptors (³H-labeled antagonists) .
- Cytotoxicity: MTT assay in HEK293 or HepG2 cells to rule off-target effects .
Advanced: How to investigate molecular interactions between this compound and neuronal receptors?
Answer:
- Docking Simulations: Use AutoDock Vina to model binding to 5-HT₂A (PDB: 6WGT). Prioritize residues like Asp155 for hydrogen bonding .
- Molecular Dynamics (MD): Simulate ligand-receptor complexes in GROMACS (20 ns trajectories) to assess stability .
- Mutagenesis: Clone receptor mutants (e.g., D155A) and measure binding affinity via surface plasmon resonance (SPR) .
Basic: What are the stability and storage conditions for this compound?
Answer:
- Stability: Degrades under UV light; store in amber vials at -20°C under argon .
- Solubility: Soluble in DMSO (50 mM stock), ethanol, or PBS (pH 7.4) for biological assays .
Advanced: How to design a structure-activity relationship (SAR) study for analogs of this compound?
Answer:
- Core Modifications: Synthesize derivatives with varied substituents (e.g., 3-methoxyphenyl, halogenated analogs) .
- Pharmacophore Mapping: Use Schrödinger’s Phase to identify critical H-bond donors/acceptors .
- In Vivo Testing: Prioritize analogs with >50% oral bioavailability in rodent PK studies .
Basic: What analytical techniques quantify this compound in biological matrices?
Answer:
- LC-MS/MS: Use C18 column (ACN/0.1% formic acid gradient) and MRM transition m/z 208→121 .
- Sample Prep: Plasma extraction via protein precipitation (acetonitrile) with deuterated internal standard .
Advanced: How to address discrepancies in stereochemical outcomes during scale-up synthesis?
Answer:
- Process Optimization: Adjust stirring rate/temperature to minimize racemization (e.g., <40°C for amine intermediates) .
- PAT Tools: Implement inline FTIR to monitor enantiomeric ratio in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
